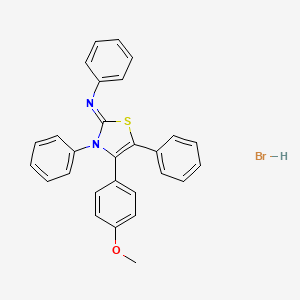

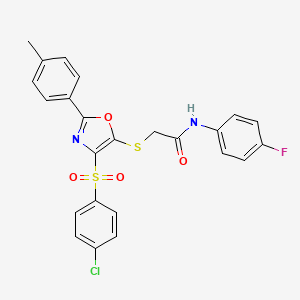

![molecular formula C16H21N5O2S B2800223 1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine CAS No. 1312001-32-3](/img/structure/B2800223.png)

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members . The 1,2,4-triazole ring, containing two carbon and three nitrogen atoms, is known to show versatile biological activities due to its ability to bind in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

While specific synthesis methods for your compound were not found, 1,2,4-triazole derivatives can be synthesized through various methods . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific derivative and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be determined using IR spectroscopy .Aplicaciones Científicas De Investigación

Anticancer Activity

The triazole scaffold in EN300-26594721 has attracted attention due to its potential as an anticancer agent. Researchers have synthesized derivatives with similar structures, such as vorozole and anastrozole, which are effective in treating hormone receptor-positive breast cancer. The compound’s ability to interact with enzymes and receptors contributes to its broad-spectrum activity against cancer cells .

Antifungal Properties

EN300-26594721 shares structural similarities with clinically used antifungals like fluconazole and itraconazole. These drugs contain a triazole ring and exhibit potent antifungal activity. By targeting fungal enzymes, they disrupt cell membrane synthesis and inhibit fungal growth. EN300-26594721 may offer a novel approach to combating fungal infections .

Antiviral Applications

Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring. EN300-26594721’s unique structure could potentially contribute to antiviral activity. Although specific studies on its antiviral effects are lacking, further investigation may reveal its potential in treating viral infections .

Anti-Inflammatory Effects

Triazoles have been explored for their anti-inflammatory properties. EN300-26594721’s sulfonyl group and triazole ring suggest possible interactions with inflammatory pathways. While direct evidence is scarce, its structural features warrant investigation in this context .

Antibacterial Potential

Although not extensively studied, compounds containing triazoles have demonstrated antibacterial activity. EN300-26594721’s unique combination of functional groups could make it an interesting candidate for antibacterial drug development. Further research is needed to validate this potential .

Material Chemistry and Agrochemistry

Triazoles find applications beyond medicine. In material chemistry, they contribute to the design of functional materials, such as sensors and catalysts. Additionally, agrochemicals containing triazole moieties play a role in crop protection and pest management. EN300-26594721’s structure may inspire novel materials or agrochemicals .

Mecanismo De Acción

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its biological target. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of their target enzymes .

Safety and Hazards

Direcciones Futuras

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications, such as anticancer agents . This could involve the design and synthesis of new 1,2,4-triazole derivatives, as well as further studies on their biological activities and mechanisms of action .

Propiedades

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c22-24(23,13-6-16-4-2-1-3-5-16)21-11-8-19(9-12-21)7-10-20-15-17-14-18-20/h1-6,13-15H,7-12H2/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUUNGGGKQWNJ-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)

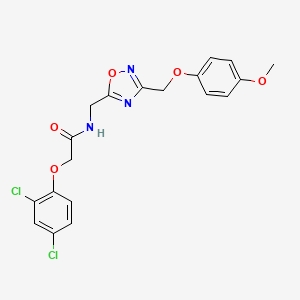

![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)

![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)

![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)

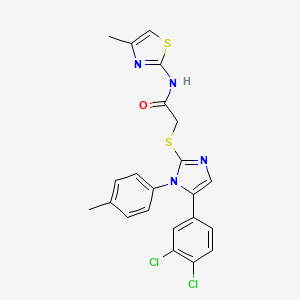

![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

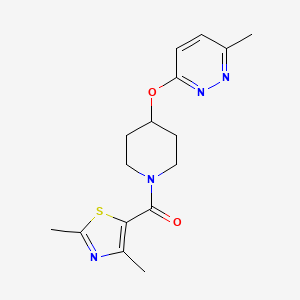

![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)

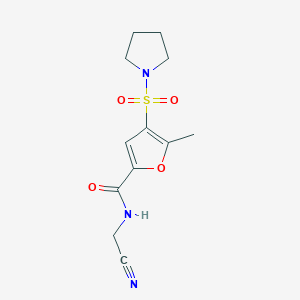

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)